Scaffold Geometry Drives ~40-Fold Potency Retention in M₄ Antagonist Elaboration: 6-Azaspiro[2.5]octane vs. 2-Azaspiro[3.3]heptane Core
In a head-to-head SAR study, elaborated derivatives built on the 6-azaspiro[2.5]octane core retain sub-100 nM hM₄ antagonist potency (compound 19, VU6015241: hM₄ IC₅₀ = 71 nM), while the directly analogous 2-azaspiro[3.3]heptane derivative (compound 21) suffers a ~40-fold potency loss (hM₄ IC₅₀ = 2,900 nM), and a truncated 6-azaspiro[2.5]octane analog (compound 22) shows complete loss of activity (hM₄ IC₅₀ > 10,000 nM) [1]. This demonstrates that the 6-azaspiro[2.5]octane scaffold geometry is non-redundant for productive elaboration into bioactive molecules.
| Evidence Dimension | hM₄ muscarinic receptor antagonist potency (IC₅₀) of elaborated derivatives |
|---|---|
| Target Compound Data | Compound 19 (6-azaspiro[2.5]octane-derived): hM₄ IC₅₀ = 71 nM; rM₄ IC₅₀ = 44 nM [1] |
| Comparator Or Baseline | Compound 21 (2-azaspiro[3.3]heptane-derived): hM₄ IC₅₀ = 2,900 nM; Compound 22 (truncated 6-azaspiro[2.5]octane): hM₄ IC₅₀ > 10,000 nM [1] |
| Quantified Difference | ~40-fold (19 vs. 21); >140-fold (19 vs. 22) |
| Conditions | Calcium mobilization assays in CHO cells expressing human or rat M₄ receptors; functional antagonist activity measured via ACh-stimulated calcium flux [1] |
Why This Matters
Procurement of the correct spirocyclic building block is critical because the ring junction architecture is a primary determinant of downstream target potency; a seemingly minor scaffold substitution (spiro[2.5] → spiro[3.3]) causes ~40-fold activity loss, which would derail a lead optimization campaign.
- [1] Bender AM, Carter TR, Spock M, et al. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorg Med Chem Lett. 2021;53:128479. Table 4 and accompanying text. View Source
